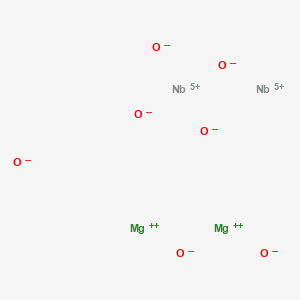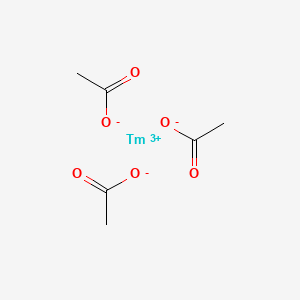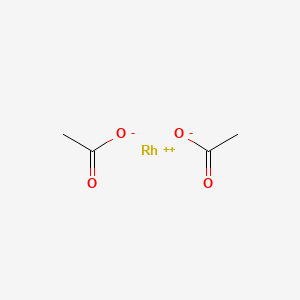
Methyl 3-hydroxybutyrate
Overview
Description
Methyl 3-hydroxybutyrate is a 3-hydroxy carboxylic acid . It is a monocarboxylic acid that is metabolized by phosphofructokinase and other enzymes to produce the corresponding 3-hydroxybutyrate .
Synthesis Analysis
Methyl 3-hydroxybutyrate can be synthesized from tiglic acid, which can be obtained from corynebacterium . A recent study has shown a method of synthesizing 3-hydroxybutyrate from CO2 and acetone using a system consisting of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase .
Molecular Structure Analysis
The molecular formula of Methyl 3-hydroxybutyrate is C5H10O3 .
Chemical Reactions Analysis
Methyl 3-hydroxybutyrate can undergo aldol-type reactions with aldehydes with either syn- or anti-selectivity according to the conditions, for use in the synthesis of chiral ß-lactams . It can also be used in the preparation of ®-(-)-3-hydroxybutanoic acid .
Physical And Chemical Properties Analysis
Methyl 3-hydroxybutyrate has a boiling point of 56-58 °C/11 mmHg, a density of 1.055 g/mL at 20 °C, and a refractive index n20/D of 1.421 .
Scientific Research Applications
1. Therapeutic Effects on Alzheimer’s Disease and Inhibition of Apoptosis
- Summary of Application: M3HB is known as an alternative energy source for cells with impaired metabolic function and has been reported to have therapeutic effects on Alzheimer’s disease and inhibition of apoptosis .
- Methods of Application: The enzymatic conversion of M3HB from methanol and beta-hydroxybutyric acid (BHB) by lipase-catalyzed esterification was performed . The reaction conditions for maximum M3HB conversion were: Novozym 435, 15 g/L; BHB:methanol molar ratio, 1:2; reaction temperature, 40 °C; and organic solvent, chloroform .
- Results or Outcomes: The lipase-based M3HB synthesis achieved about 94.6% conversion through a step-by-step optimization .
2. Synthesis of Chiral β-lactams
- Summary of Application: MHB is used in the synthesis of chiral β-lactams. β-lactams are a class of cyclic amide antibiotics with significant medical applications, including penicillin.
- Methods of Application: MHB can undergo aldol-type reactions with aldehydes to form these β-lactam structures.
- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source.
3. Regulation of DNA Methylation
- Summary of Application: In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .
4. Synthesis of Fine Chemicals, Medicines, Biofuels, and Bioplastics
- Summary of Application: 3HB is a chiral bioproduct of interest, with a variety of uses and applications. 3HB can be used for the synthesis of fine chemicals, medicines, biofuels, and bioplastics, especially polyhydroxybutyrate (PHB), which is a highly biodegradable bioplastic .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .
5. Preparation of (-)-Methyl Elenolate
- Summary of Application: Methyl (S)- (+)-3-hydroxybutyrate is used in the preparation of (-)-methyl elenolate .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .
6. Ketone Body with Major Medical Manifestations
- Summary of Application: 3-Hydroxybutyrate (3-OHB), a ketone body, has been conserved throughout evolution as a life-preserving metabolic fuel substrate for all domains of life . It can replace glucose as the major central nervous system (CNS) fuel for the brain in man, thereby sparing vital carbohydrate and protein stores .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: 3-OHB has attracted the majority of scientific interest because it is quantitatively dominating and because it, unlike acetoacetate and acetone, activates certain specific cellular signals .
7. Preparation of ®- (-)-3-hydroxybutanoic Acid and Poly- ®- (-)-3-hydroxybutyrate
- Summary of Application: Methyl ®-3-hydroxybutyrate may be used in the preparation of ®- (-)-3-hydroxybutanoic acid and poly- ®- (-)-3-hydroxybutyrate .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .
8. Major Medical Manifestations
- Summary of Application: 3-Hydroxybutyrate (3-OHB), a ketone body, has been conserved throughout evolution as a life-preserving metabolic fuel substrate for all domains of life . It can replace glucose as the major central nervous system (CNS) fuel for the brain in man, thereby sparing vital carbohydrate and protein stores .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: 3-OHB has attracted the majority of scientific interest because it is quantitatively dominating and because it, unlike acetoacetate and acetone, activates certain specific cellular signals .
Safety And Hazards
Methyl 3-hydroxybutyrate is combustible. It is recommended to keep away from heat/sparks/open flames/hot surfaces, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place . It is also advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Future Directions
There is a growing scientific interest in 3-hydroxybutyrate due to its potential beneficial effects in various fields of clinical science and medicine . Future studies may reveal more about the diverse biological manifestations of 3-hydroxybutyrate and determine to what extent they should be introduced medically .
properties
IUPAC Name |
methyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDJEAVRNAEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862677 | |
| Record name | (+/-)-Methyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Mild apple like aroma | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
158.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.061 (20°) | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 3-hydroxybutyrate | |
CAS RN |
1487-49-6 | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Methyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36O46U3EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)





